3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile - 2098081-52-6

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

Catalog Number: EVT-1766849
CAS Number: 2098081-52-6
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile, often referred to as 7-bromobenzoxazepine in the analyzed literature, is a key intermediate in the synthesis of specific kinase inhibitors. Specifically, it serves as a crucial building block for the mTOR inhibitor 1 . This compound plays a significant role in scientific research by providing access to a class of molecules with potential therapeutic applications.

Synthesis Analysis
  • Synthesis of tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate: This initial step yields a protected form of the desired benzoxazepine core . While specific details of this stage are not provided in the abstract, it lays the groundwork for subsequent modifications.
  • Telescoped synthesis to the elaborated intermediate: This stage involves a series of reactions starting from the protected 7-bromobenzoxazepine. It ultimately leads to the formation of 5-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride, a crucial intermediate in the final steps of the synthesis . This stage highlights the use of efficient synthetic strategies to streamline the overall process.
Molecular Structure Analysis
  • Coupling with 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid: This final step connects the synthesized 5-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride with a substituted benzoic acid derivative to yield the targeted mTOR inhibitor 1 . This reaction emphasizes the role of 7-bromobenzoxazepine as a vital building block in constructing more complex molecules.
Applications

Based on the provided literature, the primary application of 7-bromobenzoxazepine is as a key intermediate in the synthesis of the mTOR inhibitor 1 . This inhibitor likely holds potential for investigation in various research areas involving the mTOR pathway, although specific applications are not detailed in the abstract.

tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Compound Description: This compound serves as a key building block in the synthesis of the mTOR inhibitor 1, which contains the benzoxazepine core.

3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid

Compound Description: This is another key building block used in the synthesis of the mTOR inhibitor 1.

5-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride

Compound Description: This compound is an elaborated intermediate in the synthesis of the mTOR inhibitor 1. It is derived from tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate through a telescoped synthetic sequence.

3-(4-benzylcyclohexyl)-1-(7-methoxy-2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)propan-1-one (K201)

Compound Description: K201 is a stabilizer of leaky ryanodine receptors (RyR2) that was shown to suppress secondary Ca(2+) release (SCR) and reduce action potential duration at the base of the heart, leading to a reduction in dispersion of repolarization (DOR).

Properties

CAS Number

2098081-52-6

Product Name

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

IUPAC Name

3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

InChI

InChI=1S/C12H11ClN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2

InChI Key

ASIDQWUJEXYMRY-UHFFFAOYSA-N

SMILES

C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)Cl

Canonical SMILES

C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.